![molecular formula C17H17N3O4S2 B2906602 Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941918-73-6](/img/structure/B2906602.png)
Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various studies related to medicinal chemistry.
Scientific Research Applications
Antiviral Research
The indole derivatives, which share structural similarities with the furan moiety, have been reported to possess antiviral activities . Compounds with these structures have shown inhibitory activity against influenza A and other viruses. By extension, our compound could be explored for its potential antiviral properties, particularly against RNA and DNA viruses.
Anti-inflammatory and Analgesic Research
Thiazole derivatives are known for their anti-inflammatory and analgesic activities . The benzothiazole part of the molecule could contribute to these effects. Research could be directed towards evaluating the efficacy of this compound in reducing inflammation and pain.
Anticancer Research
Both indole and thiazole derivatives have shown promise in anticancer research . The compound could be investigated for its cytotoxic effects on various cancer cell lines, potentially leading to the development of new anticancer agents.
Antimicrobial and Antifungal Research
The structural components of the compound suggest potential antimicrobial and antifungal applications. Thiazoles, in particular, have been utilized in the development of drugs like sulfathiazole, which is an antimicrobial drug . This compound could be synthesized and screened for similar properties.
Neuroprotective Research
Given the biological activities of thiazole derivatives, there is a possibility that this compound could exhibit neuroprotective properties . It could be valuable in the study of neurodegenerative diseases and the development of treatments that protect neuronal health.
Antidiabetic Research
Indole derivatives have been associated with antidiabetic activities . The compound could be assessed for its potential to modulate blood sugar levels and its mechanism of action in diabetes management.
Antimalarial Research
Indole derivatives have also been explored for their antimalarial properties . The compound could be tested against various strains of Plasmodium, the parasite responsible for malaria, to determine its effectiveness.
Anticholinesterase Activity
Indole-based compounds have shown anticholinesterase activity, which is significant in treating conditions like Alzheimer’s disease . Research could focus on the ability of this compound to inhibit cholinesterase enzymes, which play a role in neurotransmitter breakdown.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets through various mechanisms, often involving electrophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, often resulting in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole derivatives, which share a similar structure, are known to have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives, which share a similar structure, are known to have a variety of effects, often resulting in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
properties
IUPAC Name |
furan-2-yl-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-26(22,23)12-4-5-13-15(11-12)25-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMHKYXXCJNAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.